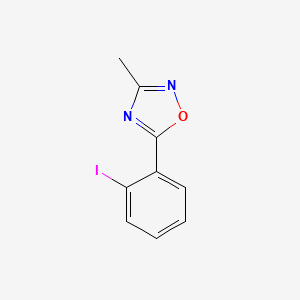

5-(2-Iodophenyl)-3-methyl-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-iodophenyl)-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIOSXBPHMHDGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=CC=C2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Advanced Transformations of 5 2 Iodophenyl 3 Methyl 1,2,4 Oxadiazole

Chemical Reactivity Profile of the 1,2,4-Oxadiazole (B8745197) Ring System

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. chemicalbook.com Its structure is characterized by low aromaticity and the presence of a weak, easily cleavable O-N bond, which heavily influences its chemical behavior. chim.itresearchgate.net The ring contains two pyridine-like nitrogen atoms, rendering it an electron-poor system. nih.gov This electronic deficiency makes the carbon atoms at positions C3 and C5 electrophilic and thus susceptible to nucleophilic attack. chemicalbook.comchim.itnih.gov Conversely, the ring system is generally resistant to electrophilic substitution. chemicalbook.comnih.gov

Nucleophilic Substitution Reactions on Halogenated Oxadiazole Rings

While the title compound, 5-(2-Iodophenyl)-3-methyl-1,2,4-oxadiazole, features a halogen on the phenyl ring, the oxadiazole ring itself can be halogenated in other derivatives, creating a reactive site for nucleophilic substitution. Halogen atoms, particularly chlorine, attached to the C3 or C5 positions of the 1,2,4-oxadiazole ring act as good leaving groups, facilitating substitution by various nucleophiles. chim.it

For instance, 3-chloro-1,2,4-oxadiazoles can react with nucleophiles like methylhydrazine or allylamine (B125299) in SNAr-type reactions. chim.it Similarly, the 5-trichloromethyl group has been identified as a viable precursor for SNAr at the C5 position with several nucleophilic agents. chim.it These reactions provide a convenient pathway to introduce diverse functionalities onto the oxadiazole core.

| Oxadiazole Substrate | Nucleophile | Position of Substitution | Product Type |

|---|---|---|---|

| 3-Chloro-5-phenyl-1,2,4-oxadiazole | Methylhydrazine | C3 | 3-(2-Methylhydrazinyl)-5-phenyl-1,2,4-oxadiazole chim.it |

| 5-Aryl-3-chloro-1,2,4-oxadiazole | Allylamine | C3 | 3-N-Allylamino-1,2,4-oxadiazole chim.it |

| 5-Trichloromethyl-1,2,4-oxadiazole-3-carboxylate | Various Nucleophiles | C5 | C5-Substituted 1,2,4-oxadiazoles chim.it |

Electrophilic Reactivity and Aromatic Substitution Characteristics

Despite this general inertness, a few specific electrophilic reactions have been reported. For example, 5-unsubstituted 1,2,4-oxadiazoles can undergo electrophilic mercuration, which can then serve as a precursor for iodination. chemicalbook.com Furthermore, while the ring itself is not attacked, it can influence electrophilic reactions on its substituents. Studies on 5-acetylenyl-1,2,4-oxadiazoles in superacidic media have shown that the ring directs the electrophilic addition of arenes to the side-chain acetylene (B1199291) bond without undergoing protonation itself. beilstein-journals.org

Ring Stability and Pathways for Controlled Ring Opening or Cleavage

A defining characteristic of the 1,2,4-oxadiazole ring is its limited stability, which stems from its low aromaticity and the inherently weak O-N bond. chim.itresearchgate.net This instability makes the ring susceptible to cleavage and rearrangement under various conditions, including thermal, photochemical, and metabolic pathways. chim.itnih.gov

Controlled ring-opening reactions are a prominent feature of 1,2,4-oxadiazole chemistry, often leading to the formation of other, more stable heterocyclic systems. Common pathways include:

Thermal and Photochemical Rearrangements : The Boulton-Katritzky Rearrangement (BKR) is a well-documented thermal process involving an intramolecular nucleophilic substitution where a nucleophilic atom in a C3-linked side chain attacks the N2 position, leading to the cleavage of the O-N bond. chim.it Photochemical irradiation can also induce ring cleavage and rearrangement to form different heterocycles like oxazolines. chim.it

Reductive Cleavage : The weak O-N bond is susceptible to reduction. This has been observed in metabolic studies where a 1,2,4-oxadiazole-containing drug was found to undergo a ring-opening reductive reaction in the liver under anaerobic conditions, leading to subsequent cleavage of the molecule. nih.gov

Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) : In this type of reaction, a nucleophile adds to the electrophilic C5 position, inducing ring opening. The resulting intermediate can then undergo intramolecular cyclization to form a new heterocyclic ring. chim.itresearchgate.net

Acid-Catalyzed Cleavage : In the presence of strong acids, certain substituted 1,2,4-oxadiazoles can undergo ring cleavage, as demonstrated by the acid-mediated decomposition of 3,5-diamino-1,2,4-oxadiazole. rsc.org

| Pathway | Conditions | Key Feature | Resulting Products |

|---|---|---|---|

| Boulton-Katritzky Rearrangement (BKR) | Thermal (Heating) | Intramolecular nucleophilic attack on N2 chim.it | Other heterocycles (e.g., 1,2,3-triazoles, imidazoles) chim.it |

| Photochemical Rearrangement | UV or Visible Light Irradiation | Excitation and cleavage of the O-N bond chim.it | Isomeric heterocycles (e.g., oxazolines) chim.it |

| ANRORC Rearrangement | Nucleophilic attack (e.g., amines) | Addition-Ring Opening-Ring Closure sequence chim.itresearchgate.net | New heterocyclic systems chim.it |

| Metabolic Reductive Cleavage | Enzymatic (e.g., liver microsomes), anaerobic | Reduction of the O-N bond nih.gov | Ring-opened amidine intermediates nih.gov |

| Acid-Catalyzed Cleavage | Strong Acid | Protonation and decomposition rsc.org | Ring-cleaved fragments rsc.org |

Reactivity of the 2-Iodophenyl Moiety

The 2-iodophenyl group attached to the C5 position of the oxadiazole ring serves as a versatile handle for extensive molecular derivatization. Aryl iodides are highly valued in organic synthesis due to the reactivity of the carbon-iodine bond, particularly in metal-catalyzed reactions.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Derivatization

The iodine atom on the phenyl ring makes this compound an excellent substrate for a wide array of transition-metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The general catalytic cycle for these palladium-catalyzed reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Suzuki Coupling : Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form a new C-C bond, yielding biaryl structures.

Sonogashira Coupling : Palladium- and copper-cocatalyzed reaction with terminal alkynes to introduce alkynyl substituents.

Heck Coupling : Palladium-catalyzed reaction with alkenes to form substituted alkenes.

Negishi Coupling : Palladium- or nickel-catalyzed reaction with organozinc reagents, which are highly effective for forming C(sp³)-C(sp²) bonds. nih.gov

These transformations allow for the systematic modification of the phenyl ring, enabling the synthesis of a large library of derivatives from a single iodinated precursor.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki Reaction | Ar'-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl-Aryl' |

| Sonogashira Reaction | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl-C≡C-R |

| Heck Reaction | H₂C=CHR | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Aryl-CH=CHR |

| Negishi Reaction | R-ZnX | Pd(0) or Ni(0) complex | Aryl-R |

| Buchwald-Hartwig Amination | R₂NH | Pd(0/II) complex, Ligand, Base | Aryl-NR₂ |

Nucleophilic Aromatic Substitution (SNAr) on the Iodinated Phenyl Ring

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com For this reaction to proceed efficiently, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comnih.gov

In the case of this compound, the 3-methyl-1,2,4-oxadiazol-5-yl substituent itself acts as an electron-withdrawing group. researchgate.netnih.gov This activating effect is exerted through its C5 position, which is directly attached to the phenyl ring. nih.gov This electronic pull increases the electrophilicity of the phenyl ring's ipso-carbon (the carbon attached to the iodine), potentially making it susceptible to attack by strong nucleophiles. While iodine is a good leaving group, SNAr reactions on unactivated aryl iodides are rare. However, the presence of the oxadiazole ring in the ortho position should facilitate this transformation, providing a pathway for the direct introduction of nucleophiles such as alkoxides or amines, complementary to the metal-catalyzed methods. This is analogous to the known ability of 1,2,4-oxadiazoles to activate fluoroaryl groups for SNAr.

Photochemical and Radical Reactions Involving the Carbon-Iodine Bond

The carbon-iodine (C-I) bond in aryl iodides is known to be susceptible to cleavage under photochemical and radical conditions, leading to the formation of highly reactive aryl radical intermediates. In the case of this compound, this reactivity can be harnessed to initiate intramolecular cyclization reactions, yielding fused heterocyclic systems.

Photochemical irradiation, often with UV light, can induce homolytic cleavage of the C-I bond, generating an aryl radical. This radical can then undergo intramolecular cyclization onto the adjacent oxadiazole ring or another part of the molecule. Similarly, radical initiators such as azobisisobutyronitrile (AIBN) in the presence of a hydrogen atom donor like tributyltin hydride (Bu₃SnH) can also generate the aryl radical, which subsequently cyclizes. These types of reactions are powerful tools for the construction of complex polycyclic molecules from readily available starting materials.

One expected transformation for this compound is an intramolecular radical cyclization to form a tricyclic fused heterocycle. The initially formed aryl radical can attack the oxadiazole ring, leading to the formation of a new carbon-carbon or carbon-nitrogen bond and a new ring system. The specific outcome of such a reaction would depend on the reaction conditions and the relative stability of the possible cyclized intermediates.

Another potential pathway involves a radical-initiated ipso-substitution, where the aryl radical generated from the C-I bond cleavage attacks an adjacent aromatic ring, if present in a suitable precursor, leading to the formation of a biaryl linkage. While not directly applicable to the parent compound itself, this highlights a potential transformation for derivatives.

Below is a table summarizing potential photochemical and radical-initiated transformations of the carbon-iodine bond in this compound and related structures, based on established reactivity patterns of aryl iodides.

| Starting Material | Reagents and Conditions | Major Product(s) | Reaction Type |

| This compound | hν (UV light) or AIBN, Bu₃SnH | Fused tricyclic heterocycle | Intramolecular Radical Cyclization |

| A derivative with a tethered aryl group | hν (UV light) or radical initiator | Biaryl-linked heterocycle | Intramolecular Radical Ipso-Substitution |

Transformations and Functionalization of the 3-Methyl Substituent

The 3-methyl group of the 1,2,4-oxadiazole ring, while generally stable, can be functionalized through several synthetic strategies. The acidity of the methyl protons is enhanced by the electron-withdrawing nature of the oxadiazole ring, making deprotonation and subsequent reaction with electrophiles a viable approach. Additionally, modern C-H activation and oxidation methods offer pathways to more complex derivatives.

One common method for functionalizing methyl groups on heterocyclic rings is through deprotonation with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form a lithiated intermediate. This nucleophilic species can then be quenched with a variety of electrophiles, such as alkyl halides, aldehydes, ketones, or carbon dioxide, to introduce new functional groups at the methyl position. For example, reaction with an alkyl halide would lead to chain extension, while reaction with carbon dioxide followed by an acidic workup would yield the corresponding carboxylic acid.

Oxidation of the methyl group represents another important transformation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can convert the methyl group into a carboxylic acid. thieme-connect.com This transformation provides a key intermediate for further modifications, such as amide or ester formation.

Furthermore, transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise unreactive C-H bonds. Catalysts based on palladium, rhodium, or copper could potentially be employed to activate the C-H bonds of the methyl group, allowing for direct arylation, alkenylation, or alkynylation.

The following table outlines potential transformations for the 3-methyl substituent of this compound based on known reactivity of similar heterocyclic systems.

| Starting Material | Reagents and Conditions | Major Product | Reaction Type |

| This compound | 1. Strong base (e.g., n-BuLi, LDA) 2. Electrophile (e.g., R-X, RCHO, CO₂) | Functionalized 3-substituent (e.g., -CH₂R, -CH(OH)R, -COOH) | Deprotonation-Electrophilic Substitution |

| This compound | Strong oxidizing agent (e.g., KMnO₄) | 5-(2-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid | Oxidation |

| This compound | Transition metal catalyst (e.g., Pd, Rh, Cu), coupling partner | Arylated, alkenylated, or alkynylated 3-substituent | C-H Activation/Cross-Coupling |

Spectroscopic Characterization and Advanced Structural Elucidation of 5 2 Iodophenyl 3 Methyl 1,2,4 Oxadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structures in solution. nih.gov For 5-(2-Iodophenyl)-3-methyl-1,2,4-oxadiazole, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR techniques provides a complete assignment of all proton and carbon resonances, confirming the connectivity and substitution pattern of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the methyl group and the four protons of the ortho-disubstituted benzene (B151609) ring. The methyl protons are expected to appear as a sharp singlet, typically in the upfield region of the spectrum. Based on data from analogous 3-methyl-1,2,4-oxadiazole derivatives, this signal is likely to be found around δ 2.4-2.6 ppm.

The aromatic region of the spectrum will be more complex due to the disubstitution pattern of the phenyl ring. The four aromatic protons will display a characteristic set of multiplets. The proton ortho to the iodine atom is expected to be the most deshielded due to the anisotropic effect of the iodine, while the other protons will resonate at slightly different chemical shifts, influenced by both the iodine and the oxadiazole ring. The expected chemical shifts and coupling patterns are informed by data from similar 2-substituted phenyl compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ | ~2.5 | s |

| Aromatic-H | ~7.2-8.2 | m |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, distinct signals are expected for the methyl carbon, the two carbons of the oxadiazole ring, and the six carbons of the iodophenyl moiety. The carbons of the 1,2,4-oxadiazole (B8745197) ring are characteristically found at low field, typically in the range of δ 160-175 ppm. researchgate.netscispace.com The C-I bearing carbon of the phenyl ring is expected to appear at a significantly higher field (around δ 90-100 ppm) due to the heavy atom effect of iodine. The other aromatic carbons will resonate in the typical aromatic region (δ 120-140 ppm). The methyl carbon will appear at a high field, generally below δ 20 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~15-20 |

| Aromatic C-I | ~90-100 |

| Aromatic C-H | ~125-135 |

| Aromatic C (quaternary) | ~130-145 |

| Oxadiazole C3 | ~160-165 |

| Oxadiazole C5 | ~170-175 |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals, especially within the complex aromatic region, advanced 2D NMR experiments are invaluable. scispace.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons in the iodophenyl ring, allowing for the tracing of the spin system and definitive assignment of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would unequivocally link each aromatic proton signal to its corresponding carbon signal and confirm the assignment of the methyl proton to its carbon.

Fluorine-19 NMR (¹⁹F NMR) for Related Halogenated Analogs

While not directly applicable to the title compound, ¹⁹F NMR spectroscopy is a powerful tool for the characterization of fluorinated analogs. biophysics.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR studies. biophysics.org The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing detailed information about the substitution pattern and electronic nature of the molecule. nih.govcore.ac.uksemanticscholar.org For a hypothetical analog such as 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole, the fluorine signal would provide a sensitive probe for studying interactions and electronic effects within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. The presence of the aromatic ring would be indicated by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. ajchem-a.com The 1,2,4-oxadiazole ring is expected to show characteristic stretching vibrations for the C=N and C-O-C bonds. The C=N stretching vibration usually appears in the 1620-1570 cm⁻¹ range, while the C-O-C stretching vibrations are typically observed in the 1250-1020 cm⁻¹ region. researchgate.net The C-I stretching vibration is expected at lower wavenumbers, generally in the 600-500 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | >3000 |

| C=N stretch (oxadiazole) | ~1610 |

| Aromatic C=C stretch | ~1580, ~1470 |

| C-O-C stretch (oxadiazole) | ~1240, ~1050 |

| C-I stretch | ~550 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain insight into the fragmentation pathways of the molecule. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight (C₉H₇IN₂O). The presence of iodine would be readily identifiable by its characteristic isotopic pattern.

Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. Common fragmentation pathways for 1,2,4-oxadiazoles involve cleavage of the heterocyclic ring. biophysics.org The fragmentation of this compound could involve the loss of the methyl group, cleavage of the oxadiazole ring to form nitrile and isocyanate fragments, and cleavage of the C-I bond. The observation of fragments corresponding to the iodophenyl cation and the methyl-oxadiazole moiety would further confirm the structure of the compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of a compound's molecular formula by measuring its mass-to-charge ratio (m/z) with high accuracy. For the compound this compound, with a molecular formula of C₉H₇IN₂O, the exact mass can be calculated based on the monoisotopic masses of its constituent elements.

While specific experimental HRMS data for this compound is not available in the reviewed literature, the theoretical exact mass provides a crucial reference for its identification in mass spectrometric analysis. This value is fundamental for confirming the elemental composition of the synthesized molecule, distinguishing it from compounds with the same nominal mass.

Table 1: Theoretical Exact Mass of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₇IN₂O |

| Theoretical Exact Mass (m/z) | 285.9603 |

This table is generated based on theoretical calculations and awaits experimental verification.

X-ray Diffraction (XRD) Analysis for Crystalline State Structure and Conformation

A comprehensive search of the current scientific literature and crystallographic databases did not yield any published single-crystal XRD studies for this compound. Therefore, detailed experimental data on its crystal system, space group, unit cell dimensions, and specific conformational parameters are not available at this time. Such data would be invaluable for understanding the steric and electronic effects of the 2-iodophenyl substituent on the planarity and orientation of the 1,2,4-oxadiazole ring system.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| Volume (ų) | Data Not Available |

| Z (molecules per unit cell) | Data Not Available |

This table highlights the absence of publicly available experimental XRD data for this specific compound.

Computational and Theoretical Investigations of 5 2 Iodophenyl 3 Methyl 1,2,4 Oxadiazole

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting the three-dimensional geometry and thermodynamic stability of a molecule.

Density Functional Theory (DFT) stands as a primary method for investigating the properties of oxadiazole derivatives due to its favorable balance of computational cost and accuracy. nih.govmdpi.com Studies on similar heterocyclic systems typically employ the B3LYP functional with a split-valence basis set such as 6-31G(d,p) to perform geometry optimization. nih.govresearchgate.net This process determines the lowest energy conformation of the molecule. The stability of this optimized structure is then confirmed by performing a vibrational frequency analysis; the absence of any imaginary frequencies indicates that the geometry represents a true energy minimum on the potential energy surface. mdpi.comnih.gov

While less common for this class of compounds in recent literature, other methods such as ab initio (e.g., Hartree-Fock) and various semi-empirical methodologies can also be applied. researchgate.net Historically, these methods paved the way for more advanced calculations. However, DFT has largely become the standard for elucidating the electronic structure and properties of such heterocyclic systems, with its results showing good correlation with experimental data. researchgate.netijopaar.com

Analysis of Electronic Properties

The electronic properties of a molecule dictate its reactivity, intermolecular interactions, and potential applications in fields like medicinal chemistry and materials science. ijopaar.comnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. schrodinger.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. irjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap implies high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. schrodinger.comirjweb.com For 1,2,4-oxadiazole (B8745197) derivatives, this gap is routinely calculated to understand their electronic character and stability. nih.govresearchgate.net

Table 1: Representative Calculated Frontier Orbital Energies for a 1,2,4-Oxadiazole Derivative

| Descriptor | Energy (eV) | Role |

| HOMO | ~ -6.90 | Highest Occupied Molecular Orbital (Electron Donor) |

| LUMO | ~ -1.20 | Lowest Unoccupied Molecular Orbital (Electron Acceptor) |

| Energy Gap (ΔE) | ~ 5.70 | Indicator of Chemical Stability and Reactivity |

| Note: These are illustrative values based on DFT calculations for similar substituted oxadiazole structures and serve to represent the typical electronic profile. |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand charge distribution and predict how a molecule will interact with other species. nih.gov It is particularly useful for identifying sites susceptible to electrophilic and nucleophilic attacks. nih.govresearchgate.net In MEP maps, regions of negative electrostatic potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. nih.gov For 1,2,4-oxadiazole derivatives, MEP analyses consistently show that the most negative potential is localized around the nitrogen and oxygen atoms of the oxadiazole ring due to their high electronegativity. nih.govresearchgate.net This makes the heterocyclic ring a primary site for interactions with electrophiles.

Theoretical Assessment of Aromaticity in the 1,2,4-Oxadiazole Ring

Aromaticity is a key concept in chemistry linked to cyclic delocalization and stability. Theoretical assessments have shown that within the class of five-membered heterocyclic rings, the 1,2,4-oxadiazole system is considered to be among the least aromatic. Its character is often described as being more like a heterodiene than a truly aromatic system. nih.gov This is in contrast to its isomer, 1,3,4-oxadiazole (B1194373), which exhibits a higher degree of aromaticity, likely due to its symmetry. nih.gov The reduced aromaticity of the 1,2,4-oxadiazole ring is attributed to the presence of one oxygen and two nitrogen atoms, whose different electronegativities disrupt the even delocalization of π-electrons around the ring. This feature significantly influences its chemical reactivity and stability. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States

There is no available research literature detailing the computational modeling of reaction mechanisms or the analysis of transition states specifically for the synthesis or reactivity of 5-(2-Iodophenyl)-3-methyl-1,2,4-oxadiazole .

General computational approaches for similar 1,2,4-oxadiazole structures often involve Density Functional Theory (DFT) to elucidate reaction pathways, such as the common synthesis via the cyclization of O-acyl amidoximes. These studies would typically calculate the energy profiles of reactants, intermediates, transition states, and products to determine the most likely reaction mechanism. Key parameters derived from such calculations would include activation energies and reaction enthalpies. Without specific studies on the title compound, any discussion would be purely hypothetical and not based on documented research findings.

Prediction of Spectroscopic Properties through Theoretical Methods (e.g., UV-Vis Spectra)

There are no published theoretical predictions for the spectroscopic properties of This compound .

Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are standard for predicting electronic absorption spectra like UV-Vis. These calculations can provide insights into the electronic transitions within a molecule, predicting the maximum absorption wavelengths (λmax) and oscillator strengths. Such predictions are valuable for correlating a molecule's structure with its spectroscopic behavior. However, the application of these methods to This compound has not been reported, and therefore, no data tables or detailed findings can be presented.

Advanced Research Applications and Methodological Investigations of 5 2 Iodophenyl 3 Methyl 1,2,4 Oxadiazole

Role as a Privileged Scaffold in Chemical Probe Design and Development

The 1,2,4-oxadiazole (B8745197) ring is widely recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govnih.gov This five-membered heterocycle is considered a valuable framework for developing new drugs due to its unique bioisosteric properties and a broad spectrum of biological activities. nih.gov The 1,2,4-oxadiazole moiety can act as a bioisostere for esters and amides, enhancing metabolic stability and other pharmacokinetic properties of a molecule. chim.it

The structure of 5-(2-Iodophenyl)-3-methyl-1,2,4-oxadiazole is particularly advantageous for creating diverse chemical libraries for probe development. The presence of the iodophenyl group offers a reactive handle for various cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the systematic introduction of a wide range of substituents at the 2-position of the phenyl ring, enabling the fine-tuning of a probe's steric and electronic properties to achieve desired interactions with biological targets.

Researchers leverage this scaffold to design and synthesize novel inhibitors and modulators of biological processes. ipbcams.ac.cntaylorfrancis.com The core 1,2,4-oxadiazole structure provides a rigid framework that properly orients the appended functional groups for optimal target engagement. For instance, in the design of enzyme inhibitors, the oxadiazole ring can participate in hydrogen bonding or other non-covalent interactions within an active site, while the modifiable phenyl ring can be tailored to explore specific binding pockets. nih.govipbcams.ac.cn The development of new 1,2,4-oxadiazole derivatives as inhibitors for targets like the papain-like protease (PLpro) of SARS-CoV-2 highlights the scaffold's importance in creating potent and selective chemical probes. ipbcams.ac.cn

Exploration in Materials Science and Functional Chemical Systems

The inherent properties of the 1,2,4-oxadiazole ring, such as its high dipole moment, thermal stability, and specific electronic characteristics, have led to its exploration in various fields of materials science. chim.ittaylorfrancis.comnih.gov

The 1,2,4-oxadiazole backbone is a subject of intense research in the field of energetic materials. mathnet.ru Scientists aim to design and synthesize new compounds that offer a superior balance between high detonation performance and good safety (low sensitivity). frontiersin.org The 1,2,4-oxadiazole ring is an attractive building block for these materials due to its high heat of formation and nitrogen-rich structure. mathnet.runih.gov

By incorporating energetic functional groups like -NO₂, -ONO₂, or -NHNO₂ onto the oxadiazole framework, researchers have developed new families of energetic materials with promising characteristics. frontiersin.orgnih.govnih.gov These compounds often exhibit high densities, excellent detonation velocities, and remarkable insensitivity to impact and friction. frontiersin.orgnih.gov Theoretical and experimental studies have shown that extensive hydrogen bonding and π-π stacking interactions within the crystal structures of these materials contribute to their low sensitivities and high energy densities. nih.govnih.gov

| Energetic Compound Family | Key Features | Performance Metrics | Reference |

| Nitrate Esters on 1,2,4-Oxadiazole Backbone | Combination of C-ONO₂ high energy moiety with an insensitive oxadiazole conjugate backbone. | High Density (ρ = 1.75–1.83 g cm⁻³), Excellent Detonation Performance (vD = 7,809–8,822 m s⁻¹), Low Sensitivities (IS > 35 J). frontiersin.org | frontiersin.org |

| Hydrazinium Salt Derivative | A specific salt form showing optimal energetic properties within a synthesized family. | d = 1.821 g cm⁻³; P = 35.1 GPa, vD = 8,822 m s⁻¹, IS = 40 J. nih.govnih.gov | nih.govnih.gov |

This table presents data for families of energetic materials based on the 1,2,4-oxadiazole scaffold, not the specific subject compound.

Oxadiazole derivatives, particularly diaryl-substituted ones, are well-known for their applications as scintillators and wavelength shifters in detectors for high-energy particles. nih.govscispace.com These molecules can absorb high-energy radiation and re-emit it as visible light, a process crucial for particle detection. The 1,3,4-oxadiazole (B1194373) isomer has been extensively studied for these applications. nih.govscispace.com

Research into plastic scintillators has involved incorporating oxadiazole derivatives into a polymer matrix like polystyrene. scispace.com The efficiency of the scintillation process depends on the concentration of the activator (the oxadiazole compound) and its solubility within the matrix. Studies on compounds like 2-(4-tert-butylphenyl)-5-m-tolyl-1,3,4-oxadiazole have shown that increasing the activator concentration can enhance performance, though it may also introduce slower decay components in the scintillation pulse. scispace.com The inherent fluorescence of the oxadiazole core makes the 1,2,4-oxadiazole scaffold, including derivatives like this compound, a candidate for investigation in the development of new scintillating materials.

The 1,2,4-oxadiazole ring is a valuable component in the design of liquid crystalline materials. nih.gov Its high dipole moment and polarizability contribute to the significant optical anisotropy and birefringence required for liquid crystal behavior. nih.gov Researchers have successfully synthesized and characterized novel ferroelectric liquid crystals incorporating a 3,5-disubstituted-1,2,4-oxadiazole core. nih.gov

In one study, two series of compounds were prepared where a biphenyl (B1667301) moiety was attached to the C-5 position of the oxadiazole. The resulting materials exhibited different liquid crystalline phases, including orthogonal smectic-A and tilted chiral smectic-C (SmC) phases, over a broad temperature range. nih.gov The SmC phase is particularly interesting as it displays ferroelectric properties. The thermal stability and specific mesophase behavior of these materials are influenced by the nature of the flexible chains attached to the molecule. nih.gov This research demonstrates the potential of the 1,2,4-oxadiazole scaffold for creating advanced functional materials with tunable electro-optical properties.

Methodological Development for High-Throughput Synthesis and Screening of Derivatives

The growing interest in 1,2,4-oxadiazoles has spurred the development of more efficient and versatile synthetic methods, including those amenable to high-throughput synthesis. nih.gov The classical and most widely used method involves the cyclization of an amidoxime (B1450833) with a carboxylic acid derivative. chim.it However, recent research has focused on creating one-pot procedures and employing novel reagents to improve yields, shorten reaction times, and simplify purification. nih.gov

Several innovative one-pot synthetic strategies have been reported:

Superbase-Mediated Synthesis: Using a superbase medium like NaOH/DMSO to synthesize 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters at room temperature. nih.gov

Vilsmeier Reagent Activation: Employing the Vilsmeier reagent to activate the carboxylic acid group for reaction with an amidoxime, resulting in good to excellent yields. nih.gov

Tandem Reactions: Developing tandem reactions, for example, between nitroalkenes, arenes, and nitriles in the presence of a superacid, to form the oxadiazole ring in very short reaction times. nih.gov

These methodological advancements facilitate the rapid generation of large libraries of 1,2,4-oxadiazole derivatives. For a compound like this compound, the iodine atom provides an additional diversification point for parallel synthesis, allowing for the creation of a matrix of compounds by varying substituents at both the phenyl ring and potentially the methyl group. This is crucial for high-throughput screening campaigns aimed at discovering new molecules with desired properties in medicinal chemistry or materials science. nih.govnih.gov

Fundamental Studies on Structure-Activity Relationships as a Research Paradigm (without specific biological outcomes)

Structure-activity relationship (SAR) studies are a cornerstone of modern chemical research, providing fundamental insights into how a molecule's structure dictates its function. The 1,2,4-oxadiazole scaffold serves as an excellent paradigm for such investigations. nih.govnih.govnih.gov By systematically modifying the substituents at the C3 and C5 positions of the oxadiazole ring, researchers can probe the structural requirements for a given activity.

In the context of this compound, a fundamental SAR study could involve:

Modification at C5: Replacing the 2-iodophenyl group with other substituted phenyl rings (e.g., chloro, fluoro, methoxy) or different heterocyclic systems to understand the role of this aryl group.

Modification at C3: Replacing the methyl group with larger alkyl chains, cycloalkyl groups, or aryl groups to probe the steric and electronic requirements at this position.

These studies, independent of a specific therapeutic outcome, provide invaluable knowledge for the rational design of future molecules. They establish the fundamental rules of how the 1,2,4-oxadiazole scaffold can be tuned, guiding the development of new materials, probes, and therapeutic candidates. ipbcams.ac.cnnih.govnih.gov

Q & A

Q. What are the established synthetic routes for 5-(2-Iodophenyl)-3-methyl-1,2,4-oxadiazole, and how can reaction conditions be optimized for reproducibility?

A common method involves cyclization of substituted amidoximes with acyl chlorides. For example, in analogous oxadiazole syntheses, 2,4-dichloro-N′-hydroxy-benzamidine reacts with acetyl chloride in pyridine at 387 K for 1.5 hours, yielding 76% after recrystallization . Key optimization parameters include temperature control (e.g., 370–390 K), solvent selection (pyridine for acid scavenging), and purification via column chromatography. Monitoring reaction progress with TLC or HPLC ensures reproducibility.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR : H and C NMR identify substituent positions and confirm iodophenyl integration.

- X-ray crystallography : Resolves dihedral angles between the oxadiazole ring and aromatic substituents (e.g., 1.7° in related compounds), critical for understanding planarity and steric effects .

- Mass spectrometry : High-resolution MS validates molecular formula (e.g., CHINO).

Q. How does the compound’s stability vary under different storage conditions?

Stability is influenced by light, temperature, and humidity. For structurally similar oxadiazoles, storage in inert atmospheres (N) at 253–278 K in amber glass vials minimizes degradation. Hydrolytic stability can be assessed via accelerated aging studies in buffered solutions (pH 4–9) .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound in anticancer assays?

Oxadiazole derivatives inhibit enzymes like COX-2 or kinases by forming hydrogen bonds with active-site residues. The iodophenyl group enhances lipophilicity, improving membrane permeability. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like EGFR or tubulin, which can be validated via enzyme inhibition assays .

Q. How can researchers resolve contradictions in biological activity data across different studies?

Q. What computational strategies are recommended for modeling the compound’s reactivity in cross-coupling reactions?

Density Functional Theory (DFT) calculates activation energies for Suzuki-Miyaura couplings involving the iodophenyl group. Basis sets like 6-31G(d,p) and solvation models (e.g., PCM) simulate reaction pathways. Molecular dynamics predict regioselectivity in palladium-catalyzed reactions .

Q. How can synthetic yields be improved while minimizing byproducts?

- Catalyst screening : Pd(PPh) or CuI for iodophenyl couplings.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 1.5 hours) and improves yield by 10–15%.

- Byproduct analysis : GC-MS identifies side products (e.g., dehalogenated derivatives), guiding solvent or temperature adjustments .

Q. What methodologies are used to assess the compound’s toxicity profile in preclinical studies?

- In vitro : Ames test for mutagenicity, hepatocyte viability assays (e.g., HepG2 cells).

- In vivo : Acute toxicity studies in rodents (LD determination) and subchronic dosing (28-day OECD 407 guidelines).

- ECHA guidelines : Evaluate environmental persistence via biodegradation tests .

Key Considerations for Methodological Rigor

- Contradictory Data : Address variations in biological assays by standardizing protocols and reporting confidence intervals.

- Advanced Characterization : Combine crystallography with Hirshfeld surface analysis to study intermolecular interactions (e.g., Cl···O contacts in packing diagrams) .

- Ethical Compliance : Adhere to OECD guidelines for toxicity testing and avoid clinical use without regulatory approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.